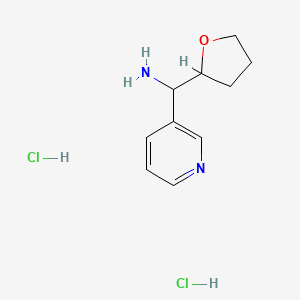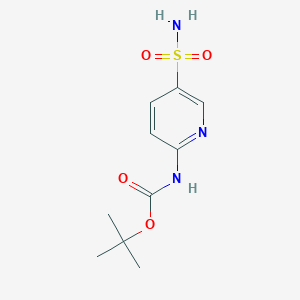
Tert-butyl (5-sulfamoylpyridin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(5-sulfamoylpyridin-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a tert-butyl group, a sulfamoyl group, and a pyridine ring, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate typically involves the reaction of 5-sulfamoylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows: [ \text{5-sulfamoylpyridine} + \text{tert-butyl chloroformate} \rightarrow \text{tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate} ]
Industrial Production Methods: In an industrial setting, the production of tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the reproducibility and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl N-(5-sulfamoylpyridin-2-yl)carbamate can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction of the pyridine ring can yield piperidine derivatives, which are valuable intermediates in pharmaceutical synthesis.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under acidic conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid facilitate the removal of the tert-butyl group.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
tert-Butyl N-(5-sulfamoylpyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis, allowing for selective deprotection under mild conditions.
Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of agrochemicals and specialty chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. Upon exposure to acidic conditions, the tert-butyl group is cleaved, releasing the free amine for further reactions. The sulfamoyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate.
tert-Butyl N-(2-pyridyl)carbamate: Another pyridine-based carbamate with similar protecting group properties.
tert-Butyl N-(4-sulfamoylphenyl)carbamate: Features a sulfamoyl group on a phenyl ring, used in similar applications.
Uniqueness: tert-Butyl N-(5-sulfamoylpyridin-2-yl)carbamate is unique due to the presence of both a sulfamoyl group and a pyridine ring, which confer distinct electronic and steric properties. This combination enhances its utility in selective reactions and its role as an intermediate in the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C10H15N3O4S |
|---|---|
Poids moléculaire |
273.31 g/mol |
Nom IUPAC |
tert-butyl N-(5-sulfamoylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H15N3O4S/c1-10(2,3)17-9(14)13-8-5-4-7(6-12-8)18(11,15)16/h4-6H,1-3H3,(H2,11,15,16)(H,12,13,14) |
Clé InChI |
CGMKRDYPPFTBQS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


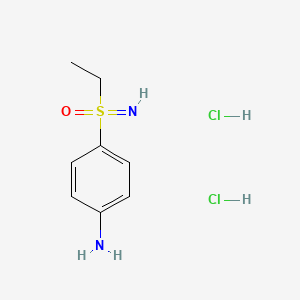
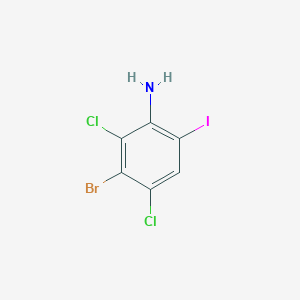
![6-Azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B15305768.png)
![6-Acetyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B15305771.png)

![4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15305789.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methylsulfanyl)azetidine-3-carboxylic acid](/img/structure/B15305791.png)


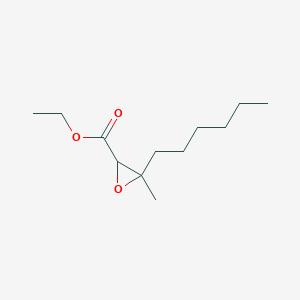
![Methyl 3-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino)propanoate](/img/structure/B15305818.png)
![tert-butylN-[(3-hydroxy-5-methylphenyl)methyl]carbamate](/img/structure/B15305822.png)

